N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone
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Overview
Description
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone is a complex chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of Lansoprazole, a well-known proton pump inhibitor used in the treatment of gastric acid-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone typically involves multiple steps, starting from the basic pyridine structure. The introduction of the trifluoroethoxy group and the methyl group on the pyridine ring is achieved through specific substitution reactions. The deuterium labeling (d4) is incorporated to study the compound’s metabolic pathways and pharmacokinetics.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process would also include purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfone group, potentially leading to the formation of sulfoxides.
Reduction: Reduction reactions can convert the sulfone back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.
Scientific Research Applications
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its pharmacological properties, particularly in relation to its parent compound, Lansoprazole.
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone involves its interaction with specific molecular targets. It is believed to inhibit proton pumps in the stomach lining, similar to Lansoprazole, thereby reducing gastric acid secretion. The deuterium labeling helps in tracing the metabolic pathways and understanding the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its stability in acidic conditions and used for similar therapeutic purposes.
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone is unique due to its deuterium labeling, which provides valuable insights into its metabolic pathways. The trifluoroethoxy group also imparts distinct chemical properties that can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1794945-95-1 |
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Molecular Formula |
C25H22F6N4O4S |
Molecular Weight |
592.55 |
IUPAC Name |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole |
InChI |
InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
LXJWSKYRBBWSED-LNFUJOGGSA-N |
SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Synonyms |
1-[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]]-1H-benzimidazole-d4; Lansoprazole Impurity; |
Origin of Product |
United States |
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